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Compound of Interest

Compound Name:
(4-Bromothiophen-2-yl)boronic

acid

Cat. No.: B151689 Get Quote

An In-depth Technical Guide to (4-Bromothiophen-2-yl)boronic acid for Researchers and

Drug Development Professionals

Introduction
(4-Bromothiophen-2-yl)boronic acid is a versatile organoboron compound widely utilized in

organic synthesis, particularly as a key building block in the development of novel

pharmaceutical agents. Its utility primarily stems from its application in palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation

of carbon-carbon bonds to construct complex molecular architectures. This guide provides a

comprehensive overview of its chemical properties, synthesis, and applications in drug

discovery.

Chemical Properties and Data
(4-Bromothiophen-2-yl)boronic acid, with the CAS Number 499769-92-5, is an important

intermediate in medicinal chemistry. Below is a summary of its key quantitative data.
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Property Value

CAS Number 499769-92-5

Molecular Formula C₄H₄BBrO₂S

Molecular Weight 206.85 g/mol

Appearance Off-white solid (typical)

Melting Point
113 °C / 235.4 °F (for 2-Formylthiophene-4-

boronic acid)[1]

Storage Temperature 2-8°C

Synthesis of (4-Bromothiophen-2-yl)boronic acid
The synthesis of (4-Bromothiophen-2-yl)boronic acid can be achieved from 2,4-

dibromothiophene through a lithium-halogen exchange followed by reaction with a borate ester.

This method is a common and effective way to introduce a boronic acid functional group onto

an aromatic ring.

Experimental Protocol: Synthesis
Materials:

2,4-dibromothiophene

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

Triisopropyl borate or Trimethyl borate

Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 3 N)

Diethyl ether or Ethyl acetate

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas (for inert atmosphere)

Procedure:[2][3]

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled.

Initial Reagents: The flask is charged with 2,4-dibromothiophene (1.0 equivalent) and

dissolved in anhydrous THF under an inert atmosphere.

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

Lithiation: n-Butyllithium (1.0 to 1.1 equivalents) is added dropwise via the dropping funnel,

maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for

1-2 hours. The selective lithiation occurs at the more reactive 2-position of the thiophene

ring.

Borylation: Triisopropyl borate (1.1 to 1.5 equivalents) is added dropwise to the reaction

mixture, again ensuring the temperature remains at -78 °C. The mixture is then allowed to

warm to room temperature and stirred overnight.

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of

aqueous hydrochloric acid. The mixture is stirred vigorously for 30-60 minutes to hydrolyze

the borate ester to the boronic acid.

Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl

ether or ethyl acetate. The combined organic extracts are washed with brine, dried over

anhydrous magnesium sulfate or sodium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure to yield the crude product. The

crude (4-Bromothiophen-2-yl)boronic acid can be purified by recrystallization or silica gel

column chromatography to afford the final product.
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Reaction Setup Core Reaction Workup & Purification

2,4-Dibromothiophene in THF Cool to -78 °C Add n-BuLi
(Lithiation)

Add Triisopropyl Borate
(Borylation)

Warm to RT
(Overnight) Quench with HCl Aqueous Extraction Dry & Concentrate Purification (4-Bromothiophen-2-yl)boronic acid

Final Product

Click to download full resolution via product page

Caption: Synthetic workflow for (4-Bromothiophen-2-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling
(4-Bromothiophen-2-yl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling

reactions to form biaryl and heteroaryl compounds, which are common motifs in drug

candidates.

Experimental Protocol: Suzuki-Miyaura Coupling
Materials:

(4-Bromothiophen-2-yl)boronic acid

An aryl or heteroaryl halide (e.g., 3-chloro-4-fluorophenyl boronic acid used as a precursor in

a related synthesis)[4]

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃)

Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

Argon or Nitrogen gas

Procedure:[4][5]

Reaction Setup: To a Schlenk flask or a microwave vial equipped with a magnetic stir bar,

add the aryl halide (1.0 equivalent), (4-Bromothiophen-2-yl)boronic acid (1.1 to 1.5
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equivalents), the base (2.0 to 2.5 equivalents), and the palladium catalyst (0.05 to 0.1

equivalents).

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (argon or

nitrogen) three times.

Solvent Addition: Degassed solvent(s) are added via syringe.

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C)

and stirred for the required time (typically 2-24 hours). The reaction progress can be

monitored by TLC or LC-MS.

Workup: Upon completion, the reaction mixture is cooled to room temperature. If a biphasic

system is used, the layers are separated. The aqueous layer is extracted with an organic

solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine,

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield the desired coupled product.
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
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Role in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry. The

boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible

covalent bonds with active site serine residues in enzymes, making them potent enzyme

inhibitors. Bortezomib, a proteasome inhibitor containing a boronic acid group, is a successful

example of a drug utilizing this chemistry for the treatment of multiple myeloma.

(4-Bromothiophen-2-yl)boronic acid serves as a crucial intermediate for introducing a

brominated thiophene scaffold into potential drug candidates. The thiophene ring is a common

heterocycle in many pharmaceuticals, and the bromine atom provides a handle for further

functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug

development programs.

Safety Information
As with all laboratory chemicals, (4-Bromothiophen-2-yl)boronic acid should be handled with

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety

information, refer to the material safety data sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [CAS number for (4-Bromothiophen-2-yl)boronic acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151689#cas-number-for-4-bromothiophen-2-yl-
boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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